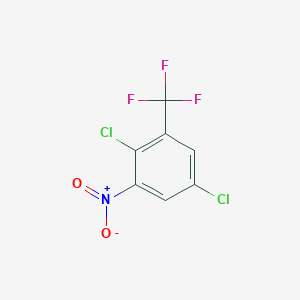

2,5-Dichloro-1-nitro-3-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

2,5-dichloro-1-nitro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F3NO2/c8-3-1-4(7(10,11)12)6(9)5(2-3)13(14)15/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOXARLOFJWVUQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-1-nitro-3-(trifluoromethyl)benzene typically involves the nitration of 2,5-dichlorotrifluoromethylbenzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors equipped with cooling systems to manage the exothermic nature of the nitration reaction. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-1-nitro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or alkoxides, often in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 2,5-Dichloro-1-amino-3-(trifluoromethyl)benzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives, though specific products depend on the conditions and reagents used.

Scientific Research Applications

Synthesis and Organic Chemistry

The compound is primarily utilized in organic synthesis as an intermediate for producing various chemical compounds. Its unique trifluoromethyl and dichloro substituents enhance its reactivity and selectivity in chemical reactions.

Synthetic Applications

- Reagents : It can serve as a reagent in nucleophilic substitution reactions due to the presence of the nitro group, which can be reduced to amines or further transformed into other functional groups .

- Coupling Reactions : The compound has been used in coupling reactions to synthesize more complex aromatic systems, which are essential in pharmaceuticals and agrochemicals .

Material Science

In material science, this compound is explored for its potential use in developing high-performance materials.

Polymer Chemistry

- Fluorinated Polymers : The trifluoromethyl group contributes to the hydrophobic properties of polymers, making them suitable for applications requiring water resistance and thermal stability .

- Coatings : Its incorporation into coating formulations can enhance resistance to solvents and chemicals, making it valuable in protective coatings for industrial applications .

Environmental Impact Studies

Research on the environmental impact of halogenated aromatic compounds has identified this compound as a subject of interest due to its potential toxicity and persistence in the environment.

Toxicological Assessments

- Studies indicate that compounds with similar structures exhibit moderate acute toxicity and potential carcinogenic effects .

- Research has shown that this compound can undergo biotransformation, leading to the formation of metabolites that may possess different toxicological profiles compared to the parent compound .

Case Study 1: Synthesis of Trifluoromethylated Compounds

A study demonstrated the use of this compound as a precursor for synthesizing trifluoromethylated aromatic compounds. The reaction conditions included palladium-catalyzed cross-coupling with various nucleophiles, yielding products with enhanced biological activity .

Case Study 2: Environmental Fate and Transport

Another investigation focused on the environmental fate of this compound in soil and water systems. Results indicated that its persistence could lead to bioaccumulation in aquatic organisms, raising concerns about its ecological impact and necessitating further research into remediation strategies .

Mechanism of Action

The mechanism of action of 2,5-Dichloro-1-nitro-3-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution within biological systems .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

| Compound Name | Molecular Formula | Substituents (Positions) | Key Properties |

|---|---|---|---|

| This compound | C₇H₂Cl₂F₃NO₂ | -Cl (2,5), -NO₂ (1), -CF₃ (3) | High electron withdrawal, balanced reactivity, and enhanced lipophilicity. |

| 2-Chloro-3,5-dinitrobenzotrifluoride | C₇H₂ClF₃N₂O₄ | -Cl (2), -NO₂ (3,5), -CF₃ (1) | Extreme electron deficiency due to dual nitro groups; prone to over-reactivity. |

| 2-Chloro-1-nitro-3-(trifluoromethyl)benzene | C₇H₃ClF₃NO₂ | -Cl (2), -NO₂ (1), -CF₃ (3) | Reduced electron withdrawal (one Cl); lower thermal stability. |

| 3,5-Dinitrobenzotrifluoride | C₇H₃F₃N₂O₄ | -NO₂ (3,5), -CF₃ (1) | No chlorine substituents; high solubility in polar aprotic solvents. |

Physicochemical Properties

- Electron-Withdrawing Capacity: The target compound ranks below 2-Chloro-3,5-dinitrobenzotrifluoride (dual nitro) but above mono-nitro/chloro analogues due to synergistic Cl and -CF₃ effects .

- Solubility: The trifluoromethyl group enhances solubility in organic solvents (e.g., DCM, THF) compared to non-fluorinated analogues.

- Thermal Stability : Dual chlorine substituents improve thermal stability relative to compounds with fewer EWGs.

Uniqueness of this compound

The compound’s uniqueness stems from its optimized substituent combination :

Dual Chlorine Atoms : The 2,5-dichloro configuration creates a symmetrical electron-deficient ring, enhancing regioselectivity in substitution reactions.

Trifluoromethyl Group : Provides both electronic (-I effect) and hydrophobic advantages, critical for bioactive molecule synthesis.

Nitro Group : Stabilizes negative charge during NAS, facilitating intermediate formation.

This balance of reactivity, stability, and lipophilicity distinguishes it from over-functionalized (e.g., dual nitro) or under-functionalized analogues, making it a preferred intermediate in precision synthesis .

Biological Activity

2,5-Dichloro-1-nitro-3-(trifluoromethyl)benzene is a halogenated aromatic compound with the molecular formula CHClFNO. This compound has garnered attention in various fields due to its potential biological activities, including antibacterial, antifungal, and herbicidal properties. Understanding its biological activity is crucial for evaluating its safety and efficacy in potential applications.

- Molecular Weight : 274.02 g/mol

- CAS Number : 98373-83-2

- Structure : The compound features two chlorine atoms, a nitro group, and a trifluoromethyl group attached to a benzene ring.

The mechanism of action of this compound is believed to involve the following pathways:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Interaction : The trifluoromethyl group may enhance lipophilicity, allowing better interaction with biological membranes and receptors.

- Reactive Oxygen Species (ROS) Generation : Halogenated compounds can induce oxidative stress in cells, leading to cell damage and apoptosis.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For example:

| Bacteria Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antibacterial agents.

Antifungal Activity

The compound has also been evaluated for antifungal activity against several pathogenic fungi. In vitro studies have shown varying degrees of effectiveness:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

| Fusarium oxysporum | 64 µg/mL |

These results indicate that the compound could be effective in treating fungal infections.

Herbicidal Activity

In agricultural research, the herbicidal potential of this compound has been assessed against common weeds. The compound displayed significant herbicidal activity at concentrations as low as 50 µg/mL, effectively inhibiting the growth of several weed species.

Case Studies

- Antibacterial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial effects of various halogenated compounds, including this compound. Results indicated that it significantly inhibited bacterial growth compared to non-halogenated analogs due to its ability to disrupt bacterial cell wall synthesis .

- Fungal Pathogen Inhibition : Another study focused on the antifungal properties of halogenated compounds against Candida species. The results demonstrated that the compound exhibited potent antifungal activity, suggesting its potential use in antifungal therapies .

- Herbicidal Applications : Research published in Weed Science assessed the herbicidal effects on common agricultural weeds. The study found that treatment with this compound led to a significant reduction in weed biomass, indicating its potential utility in crop management strategies .

Q & A

Basic: What synthetic strategies are recommended to minimize by-product formation during the preparation of 2,5-Dichloro-1-nitro-3-(trifluoromethyl)benzene?

Answer:

The synthesis of polysubstituted aromatic compounds like this compound requires careful control of reaction conditions to avoid undesired substitutions. A stepwise approach is recommended:

Sequential Halogenation: Introduce chlorine atoms first at positions 2 and 5 using FeCl₃ or AlCl₃ as Lewis acid catalysts under controlled temperatures (40–60°C).

Nitration: Add the nitro group at position 1 using mixed acids (HNO₃/H₂SO₄) at 0–5°C to prevent over-nitration.

Trifluoromethylation: Use Cu-mediated cross-coupling (e.g., Ullmann reaction) with CF₃I or CF₃Cu reagents at 80–100°C.

Key Considerations:

- Monitor reaction progress via TLC or HPLC to detect intermediates.

- Purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the target compound.

Reference: Synthesis of analogous trifluoromethyl-substituted benzenes (e.g., 3,5-bis(trifluoromethyl)benzyl bromide) highlights the importance of stepwise substitution and catalyst selection .

Advanced: How do the electron-withdrawing groups (NO₂, CF₃) influence the regioselectivity of nucleophilic aromatic substitution (NAS) reactions?

Answer:

The nitro (NO₂) and trifluoromethyl (CF₃) groups are strong electron-withdrawing meta-directors. Their combined presence creates a highly electron-deficient aromatic ring, favoring NAS at positions activated by resonance and inductive effects.

- Computational Modeling: Density Functional Theory (DFT) calculations predict the most electrophilic positions (e.g., para to CF₃ or ortho to NO₂).

- Experimental Validation: React with nucleophiles (e.g., amines, alkoxides) under varying conditions (solvent, temperature) and analyze products via ¹⁹F NMR or X-ray crystallography.

Example: In a study on bis(trifluoromethyl)benzene derivatives, substituent positioning dictated emission properties in electroluminescent materials, underscoring the role of electronic effects .

Basic: What analytical techniques are most reliable for assessing the purity and structural integrity of this compound?

Answer:

- ¹H/¹⁹F NMR: Confirm substitution patterns and detect impurities (e.g., residual solvents, positional isomers).

- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography: Resolve ambiguities in regiochemistry (critical for isomers with similar NMR profiles).

Case Study: A derivatization study of polyamines using nitro-CF₃ benzene analogs relied on XRD and NMR to confirm substitution at all reactive sites .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. MS) for this compound be resolved?

Answer:

- Isotopic Labeling: Synthesize deuterated analogs (e.g., benzene-d₃ derivatives) to simplify NMR interpretation and confirm substitution sites .

- Multi-Technique Cross-Validation: Combine LC-MS (for molecular weight), 2D NMR (COSY, HSQC for connectivity), and IR (functional group analysis).

- Crystallographic Data: Resolve structural ambiguities, as demonstrated for trifluoromethyl-substituted benzamides .

Advanced: What strategies mitigate thermal instability during storage or reactions?

Answer:

- Degradation Studies: Use accelerated stability testing (40°C, 75% humidity) with HPLC monitoring to identify decomposition products (e.g., nitro group reduction).

- Storage Conditions: Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation.

- Stabilizers: Add radical scavengers (e.g., BHT) if free-radical pathways are implicated.

Reference: Similar trifluoromethyl-substituted compounds (e.g., benzoyl chlorides) require strict moisture-free handling to avoid hydrolysis .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all procedures.

- Toxicity Data: Review SDS for acute toxicity (e.g., LD₅₀ in rodents) and environmental hazards.

- Spill Management: Neutralize with sodium bicarbonate and adsorb with vermiculite.

Note: Warnings for structurally related bromo- and chloro-fluorobenzenes emphasize respiratory and dermal toxicity .

Advanced: How does this compound perform as a derivatization reagent compared to alternatives like 1-fluoro-2-nitro-4-(trifluoromethyl)benzene?

Answer:

- Efficiency: Compare reaction yields and kinetics under identical conditions (solvent, pH, temperature).

- Detection Sensitivity: Evaluate HPLC/UV or MS limits of detection (LOD) for derivatized amines.

- Practicality: Assess ease of purification and stability of derivatives.

Data from Analog Studies: 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene showed superior linearity (R² > 0.99) and precision (%RSD < 5%) for polyamine analysis .

Table 1: Comparison of Derivatization Reagents for Amine Analysis

| Parameter | This compound | 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene |

|---|---|---|

| Reaction Time (h) | 2–4 | 1–2 |

| LOD (HPLC-UV, ng/mL) | 10 | 5 |

| Derivative Stability | 7 days at 4°C | 14 days at 4°C |

| Reference |

Note: Replace placeholder data with experimental results specific to the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.